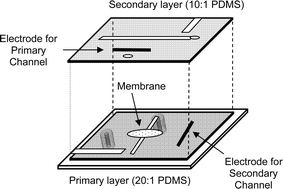Fabrication and evaluation of a 3-dimensional microchip device where carbon microelectrodes individually address channels in the separate fluidic layers
Analyst Pub Date: 2007-09-14 DOI: 10.1039/B711148G
Abstract
A fabrication method that results in a 3-dimensional fluidic device containing poly(dimethylsiloxane) (PDMS) -embedded microelectrodes that individually address each layer is described. The two electrode-containing layers and the polycarbonate membrane are reversibly sealed together, eliminating the need for plasma


Recommended Literature
- [1] Exchange reactions of alkali atoms with alkali halides: a collision complex mechanism
- [2] Transport properties and oxidation and hydration kinetics of the proton conductor Mo doped Nd5.5WO11.25−δ†
- [3] Ultralong room-temperature phosphorescence remarkably weakened by halogenation-induced molecular packing in hexaphenylmelamine derivatives†
- [4] Reply to the ‘Comment on “Bi-functional Li2B12H12 for energy storage and conversion applications: solid-state electrolyte and luminescent down-conversion dye”’ by M. Paskevicius, A. S. Jakobsen, M. Bregnhøj, B. R. S. Hansen, K. T. Møller, P. R. Ogilby and T. R. Jensen, J. Mater. Chem. A., 2019, DOI: 10.1039/c8ta10735a
- [5] Media-dependent morphology of supramolecular aggregates of β-cyclodextrin-grafted chitosan and insulin through multivalent interactions†
- [6] Front cover
- [7] Selective detection of hydrogen peroxide vapours using azo dyes
- [8] A three dimensional vertically aligned multiwall carbon nanotube/NiCo2O4 core/shell structure for novel high-performance supercapacitors†
- [9] Lysine succinylation on non-histone chromosomal protein HMG-17 (HMGN2) regulates nucleosomal DNA accessibility by disrupting the HMGN2–nucleosome association†
- [10] Analysis of plant hormones by microemulsion electrokinetic capillary chromatography coupled with on-line large volume sample stacking

Journal Name:Analyst
Research Products
-
CAS no.: 1291-72-1
-
CAS no.: 162758-94-3
-
CAS no.: 161886-96-0









